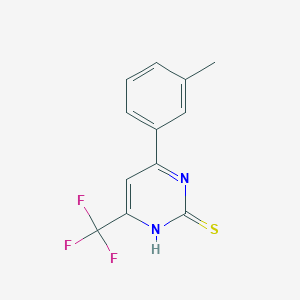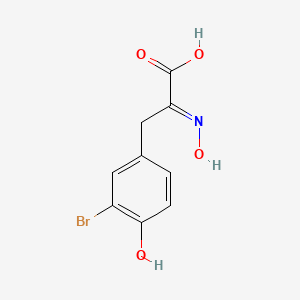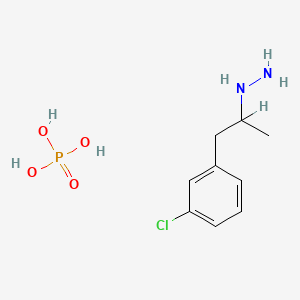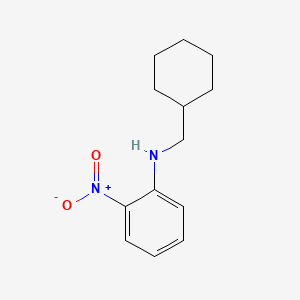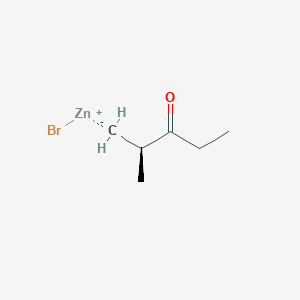
Tetradecyl chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl chloroacetate is an organic compound with the molecular formula C16H31ClO2This compound is characterized by its chloroacetate group attached to a tetradecyl chain, making it a member of the chloroacetate esters family .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetradecyl chloroacetate can be synthesized through the esterification of chloroacetic acid with tetradecanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and controlled temperature conditions are crucial to ensure the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in this compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioesters.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.
Major Products Formed
Substitution Reactions: Amides, thioesters, and other substituted derivatives.
Hydrolysis: Chloroacetic acid and tetradecanol.
Wissenschaftliche Forschungsanwendungen
Tetradecyl chloroacetate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants and other industrial chemicals
Wirkmechanismus
The mechanism of action of tetradecyl chloroacetate involves its interaction with specific molecular targets. The chloroacetate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can result in the modification of the target molecule’s structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroacetic Acid: A simpler compound with a similar chloroacetate group but lacking the long tetradecyl chain.
Dichloroacetic Acid: Contains two chloro groups and is used in various chemical syntheses.
Trichloroacetic Acid: Contains three chloro groups and is used as a reagent in organic chemistry.
Uniqueness
Tetradecyl chloroacetate is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
18277-86-6 |
|---|---|
Molekularformel |
C16H31ClO2 |
Molekulargewicht |
290.9 g/mol |
IUPAC-Name |
tetradecyl 2-chloroacetate |
InChI |
InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15-17/h2-15H2,1H3 |
InChI-Schlüssel |
INPWKHSGGJNIIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


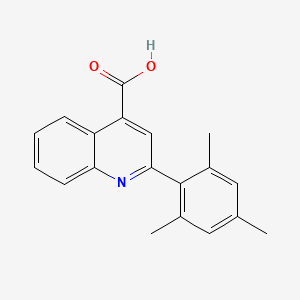
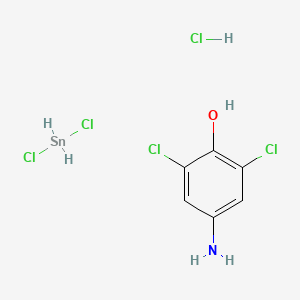
![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)

